1-(6-Methoxypyridin-3-YL)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOFYASWRIOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597565 | |
| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158399-76-9 | |
| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pyridinylpiperazine Scaffold: A Technical Guide to CNS Ligand Design
Topic: Structure-Activity Relationship (SAR) of Pyridinylpiperazine Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The pyridinylpiperazine moiety represents a "privileged structure" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). This scaffold is the pharmacophore backbone for numerous antipsychotic and anxiolytic agents (e.g., buspirone, gepirone) and serves as a critical template for developing ligands with high affinity for Dopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors.
This guide analyzes the structural determinants of this scaffold, providing a causal explanation of how specific modifications alter binding kinetics, selectivity profiles, and metabolic stability.[1][2]
The Pharmacophore: Structural Deconstruction
To understand the SAR, we must deconstruct the molecule into three distinct regions. Each region plays a specific role in the "Message-Address" concept of ligand binding.
The Pharmacophore Map
The following diagram illustrates the modular nature of the scaffold and the primary interactions at the receptor site (e.g., D2/D3 orthosteric pocket).
Caption: Modular deconstruction of the pyridinylpiperazine scaffold showing key receptor interaction points.
Detailed Structure-Activity Relationships (SAR)
Region A: The Pyridine Head (The "Message")
The pyridine ring is crucial for defining the intrinsic activity (agonist vs. antagonist) and affinity.
-
Nitrogen Position (2- vs. 3- vs. 4-pyridyl):
-
2-Pyridyl: The most common motif (e.g., in buspirone). The nitrogen lone pair often forms a hydrogen bond with serine or threonine residues in the receptor binding pocket.
-
4-Pyridyl: Often leads to reduced affinity for 5-HT1A but may enhance D4 selectivity.
-
-
Ring Substitution:
-
Electron-Withdrawing Groups (EWGs): Introducing Cl, CF3, or F at the 3- or 5-position of the pyridine ring reduces the electron density on the pyridine nitrogen. This often decreases metabolic oxidation but can lower affinity if the H-bond acceptor capability is compromised.
-
Steric Bulk: Substitutions at the 6-position (ortho to the piperazine nitrogen) induce significant steric clash, forcing the pyridine and piperazine rings to twist out of coplanarity. This "twisted" conformation can drastically alter selectivity between D2 and D3 subtypes.
-
Region B: The Piperazine Core
The piperazine ring acts as a semi-rigid spacer and a protonation site.
-
Basicity (pK_a): The N4 nitrogen (distal to pyridine) is basic (pK_a ~ 8.5–9.5). At physiological pH, it is protonated and forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in monoamine receptors.
-
Modifications: Methylation of the piperazine ring (e.g., 3-methylpiperazine) introduces chirality. In many cases, the (
)-enantiomer exhibits superior binding profiles due to steric constraints within the orthosteric pocket.
Region C: The Linker
The linker connects the primary pharmacophore (pyridinylpiperazine) to the secondary binding element (tail).
-
Chain Length:
-
n = 2-3 carbons: Optimal for 5-HT1A selectivity.
-
n = 4 carbons (butyl): The "Gold Standard" for Dopamine D2/D3 affinity (seen in aripiprazole, though it uses a dichlorophenyl head). The 4-carbon chain allows the molecule to span the depth of the receptor gorge, reaching the secondary binding pocket.
-
-
Rigidity: Replacing alkyl chains with trans-cyclohexyl or butenyl linkers restricts conformational entropy, potentially improving affinity by reducing the energy penalty upon binding.
Region D: The Distal Tail (The "Address")
This region confers subtype selectivity.
-
Bulky Aryl Groups: Large lipophilic groups (e.g., naphthyl, fluorenyl) target the secondary hydrophobic pocket (often extracellular loops).
-
Selectivity Switch: For D3 vs. D2 selectivity, the tail must exploit the subtle differences in the extracellular loops (EL2) of the D3 receptor.
Experimental Data: Selectivity Profiles
The following table summarizes the SAR trends for a generic 1-(2-pyridinyl)piperazine analog with varying linker lengths and tail groups.
| Compound ID | Pyridine Sub.[3][4][5] | Linker Length | Distal Tail | D2 Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | Selectivity Note |
| PP-01 | Unsub | n=2 (Ethyl) | Phenyl | >100 | 15.2 | High 5-HT1A selectivity (Buspirone-like) |
| PP-02 | Unsub | n=4 (Butyl) | Phenyl | 4.5 | 25.0 | Mixed D2/5-HT1A profile |
| PP-03 | 3-CF3 | n=4 (Butyl) | 2-Thienyl | 1.2 | >100 | Enhanced D2 potency; reduced 5-HT1A |
| PP-04 | 6-Methyl | n=4 (Butyl) | Naphthyl | 45.0 | >200 | Steric clash reduces affinity; D3 selective |
Note: Data represents generalized trends derived from aggregate SAR studies [1][2].
Synthetic Protocols
To synthesize these analogs, two distinct chemical workflows are required: (1) Formation of the Pyridinyl-Piperazine core, and (2) Attachment of the Linker/Tail.
Workflow Visualization
Caption: Two-stage synthetic pathway for pyridinylpiperazine library generation.
Detailed Protocol: Core Formation (Buchwald-Hartwig Method)
While Nucleophilic Aromatic Substitution (SnAr) works for electron-deficient pyridines, the Buchwald-Hartwig amination is the robust, self-validating standard for unactivated or sterically hindered substrates.
Reagents:
-
Aryl halide: 2-bromopyridine (1.0 eq)
-
Amine: Piperazine (1.2 eq)
-
Catalyst: Pd_2(dba)_3 (1-2 mol%)
-
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon x3.
-
Loading: Charge flask with Pd_2(dba)_3, BINAP, and NaOtBu. Add anhydrous Toluene via syringe.
-
Activation: Stir at RT for 10 mins to allow pre-catalyst formation (solution turns deep orange/red).
-
Addition: Add 2-bromopyridine and piperazine.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (eluent: 5% MeOH in DCM).
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.
-
Validation: Verify intermediate via 1H-NMR (Look for piperazine multiplet at
2.8–3.0 ppm).
Detailed Protocol: N-Alkylation (Tail Attachment)
This step attaches the specific "address" moiety.
Procedure:
-
Dissolve 1-(2-pyridinyl)piperazine (1.0 eq) in Acetonitrile (MeCN).
-
Add finely ground K_2CO_3 (3.0 eq) and KI (0.1 eq, catalytic Finkelstein condition).
-
Add the alkyl halide linker-tail (1.1 eq).
-
Reflux (80°C) for 8–24 hours.
-
Critical Check: If the reaction stalls, add a phase transfer catalyst (TBAB) or switch to DMF.
Metabolic Stability & ADME
A common failure mode for pyridinylpiperazines is rapid metabolism.
-
Metabolic Hotspot: The piperazine ring is prone to oxidative cleavage by CYP450 enzymes (N-dealkylation).
-
Mitigation Strategy: Introducing steric bulk (methyl groups) on the piperazine ring or fluorinating the linker adjacent to the nitrogen can block the site of metabolic attack, extending half-life (
).
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Source: PubMed URL:[6][Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (PMC) URL:[Link]
-
Aripiprazole: A Drug that Displays Partial Agonism and Functional Selectivity. Source:[7] National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Anthelmintic properties of piperazine and its derivatives
An In-Depth Technical Guide to the Anthelmintic Properties of Piperazine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine, a simple heterocyclic amine, represents one of the foundational scaffolds in anthelmintic drug discovery. First introduced in the mid-20th century, its unique mechanism of action, favorable safety profile for specific indications, and amenability to chemical modification have sustained its relevance in both human and veterinary medicine.[1][2] This guide provides a comprehensive technical overview of piperazine and its derivatives as anthelmintic agents. We will explore its chemical properties, delve into the molecular basis of its paralytic action on nematodes, and survey its pharmacokinetic profile. Furthermore, this document details the structure-activity relationships of key derivatives, outlines standard experimental protocols for efficacy evaluation, and discusses the critical challenges of host side effects and the emergence of drug resistance.
Introduction: A Historical and Chemical Perspective
The journey of piperazine in medicine began in the early 20th century, when it was first marketed by Bayer as an anthelmintic agent.[2][3] Its formal introduction into human and veterinary medicine around 1950 marked a significant advancement in the treatment of common intestinal nematode infections.[1]
Chemically, piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring.[3] This structure confers basic properties, allowing it to readily form salts with acids.[3] For pharmaceutical applications, piperazine is most commonly prepared as piperazine citrate or piperazine adipate to improve stability and palatability.[3]
| Property | Value | Source |
| Chemical Formula | C₄H₁₀N₂ | [4] |
| Molar Mass | 86.14 g/mol | N/A |
| Appearance | Deliquescent solid | [3] |
| pKₐ₁ | 5.35 | [3] |
| pKₐ₂ | 9.73 | [3] |
| Solubility | Freely soluble in water | [3] |
Mechanism of Action: Inducing Flaccid Paralysis
The primary anthelmintic action of piperazine is targeted at the neuromuscular system of susceptible nematodes.[2][5] It functions as a potent agonist of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3][5]
Causality of Action:
-
GABA Receptor Binding: Piperazine binds to GABA-gated chloride channels on the muscle cells of nematodes.[5]
-
Ion Channel Opening: This binding event potentiates the opening of chloride (Cl⁻) ion channels.
-
Hyperpolarization: The resulting influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.
-
Flaccid Paralysis: This hyperpolarized state reduces the excitability of the muscle, leading to a state of flaccid paralysis. The worm is unable to maintain its position within the host's gastrointestinal tract.[5]
-
Expulsion: The paralyzed parasites are then passively expelled from the host's body by normal peristaltic movements.[1][5][6]
This mechanism is highly selective for helminths because vertebrates primarily utilize GABA within the central nervous system (which is protected by the blood-brain barrier), whereas in nematodes, these receptors are key to controlling peripheral neuromuscular function.[3] Additionally, the isoform of the GABA receptor in helminths differs from that in vertebrates, contributing to the drug's selective toxicity.[3]
Caption: Mechanism of action of Piperazine on nematode muscle cells.
Pharmacokinetics and Spectrum of Activity
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of piperazine is critical for optimizing dosing regimens and minimizing toxicity.
Piperazine is rapidly absorbed from the gastrointestinal tract following oral administration.[5] It is partially metabolized in the liver, and both the metabolites and the unchanged drug are primarily excreted in the urine.[4][5] This renal excretion pathway necessitates caution when treating patients with pre-existing kidney disease, as impaired clearance can increase the risk of side effects.[4][6]
| Parameter | Value | Source |
| Administration | Oral | [2] |
| Oral Bioavailability | 60-80% | [4] |
| Peak Plasma Conc. Time | 1-2 hours | [4] |
| Half-life | 9-11 hours | [4] |
| Metabolism | Hepatic (partial) | [4][5] |
| Excretion | Renal (urine) | [4][5] |
Spectrum of Activity: Piperazine's clinical utility is focused on a narrow range of intestinal nematodes. Its efficacy is well-established for the treatment of:
It is important to note that piperazine is not effective against other types of parasites like tapeworms or flukes.[7]
Piperazine Derivatives and Structure-Activity Relationships (SAR)
The piperazine nucleus serves as a versatile scaffold for medicinal chemists. Numerous derivatives have been synthesized to broaden the spectrum of activity, enhance potency, and explore alternative mechanisms of action.
-
Diethylcarbamazine (DEC): A classic derivative, DEC is a primary treatment for lymphatic filariasis. Its mechanism, however, is thought to be distinct from the parent compound, involving alteration of parasite membranes and sensitization to host immune attack.[3]
-
Benzimidazole-Piperazine Hybrids: Recent research has focused on combining the piperazine moiety with other anthelmintic pharmacophores. Benzimidazole derivatives containing a piperazine fragment have shown potent activity against Trichinella spiralis larvae.[8] These compounds, such as derivative 7c in one study, exhibited exceptional efficacy, suggesting a potential dual mechanism of action that may include interference with tubulin polymerization, a hallmark of benzimidazoles.[8]
| Compound | Target Parasite | Efficacy (at 100 µg/mL, 48h) | Putative Mechanism | Source |
| Piperazine | Ascaris lumbricoides | High | GABA Agonism | [6] |
| Diethylcarbamazine | Filarial worms | High | Immune-mediated | [3] |
| Benzimidazole-Piperazine 7c | Trichinella spiralis | 92.7% reduction in activity | Tubulin & GABA modulation | [8] |
| PAPP | Haemonchus contortus | >99% (in vivo, 100mg/kg) | Serotonergic Agonism | [9] |
The development of these derivatives highlights a key strategy in drug discovery: leveraging a known scaffold to explore new biological targets and overcome the limitations of the original molecule.
Experimental Protocols for Efficacy Evaluation
The validation of new anthelmintic agents relies on standardized in vitro and in vivo assays. The choice of protocol is driven by the target parasite and the specific research question, whether it's initial screening, potency determination, or spectrum analysis.
Protocol 1: In Vitro Larval Motility/Migration Assay
This assay is a common primary screen for compounds active against nematode larvae.
Causality: The rationale is that an effective anthelmintic will interfere with the neuromuscular function of the larvae, thereby inhibiting their motility and ability to migrate through a filter, a process essential for establishing infection.
Step-by-Step Methodology:
-
Larvae Preparation: Obtain third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus).[9] Wash and suspend them in a suitable buffer solution.
-
Compound Preparation: Prepare stock solutions of the test compound (e.g., a piperazine derivative) and a reference standard (e.g., levamisole, piperazine citrate) in an appropriate solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Incubation: Dispense the larval suspension into a 96-well plate. Add the test compounds, positive control, and a negative (solvent) control to the respective wells.
-
Migration Setup: Incubate the plate for a defined period (e.g., 24-48 hours) at a physiological temperature (e.g., 37°C). After incubation, transfer the contents of each well to a migration apparatus (e.g., a sieve or filter assembly).
-
Motility Assessment: Allow motile larvae to migrate through the filter into a collection plate over several hours.
-
Quantification: Count the number of migrated larvae in the collection plate.
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration relative to the negative control. Determine the EC₅₀ value (the concentration that inhibits 50% of migration).
Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is the gold-standard in vivo method for determining the efficacy of an anthelmintic in a host animal.
Causality: This protocol is a direct measure of anthelmintic efficacy. By paralyzing or killing adult female worms in the gut, a successful drug will stop or drastically reduce their egg output, which can be quantified in the host's feces.
Step-by-Step Methodology:
-
Animal Selection: Select a group of naturally or experimentally infected host animals (e.g., sheep, gerbils) with a sufficient baseline fecal egg count (FEC).[9][10]
-
Group Allocation: Randomly assign animals to a treatment group (receiving the test compound), a positive control group (receiving a known effective drug), and a negative control group (receiving a placebo/vehicle).
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Fecal Egg Count: Perform a quantitative analysis (e.g., McMaster technique) to determine the number of eggs per gram (EPG) of feces for each animal.
-
Treatment Administration: Administer the precise dose of the test compound, control drug, or placebo to each animal according to its body weight.
-
Post-Treatment Sampling (Day 10-14): Collect a second round of fecal samples from all animals.
-
Post-Treatment Egg Count: Repeat the quantitative EPG analysis.
-
Efficacy Calculation: Calculate the percentage reduction in FEC using the formula: [1 - (Mean EPG_post / Mean EPG_pre)] x 100 for the treated group, adjusted for any changes in the control group.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Side Effects, Toxicity, and Resistance
Adverse Effects
While generally considered safe for its specific indications, piperazine can cause side effects, particularly if dosing is incorrect or in susceptible individuals.[7] Common adverse effects include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal discomfort.[4][7]
-
Central Nervous System: Headache, dizziness, and fatigue.[4][7]
Patients with a history of seizure disorders or those with impaired liver or kidney function may have an increased risk of more severe side effects.[4][6]
Anthelmintic Resistance
The development of drug resistance is a significant threat to the continued efficacy of all anthelmintics, including piperazine.[11][12][13] While the specific molecular mechanisms of resistance to piperazine are less characterized than for other drug classes like benzimidazoles, the underlying principles are likely similar.[12]
Potential Mechanisms of Resistance:
-
Target Site Modification: Genetic mutations in the GABA receptor genes could alter the drug's binding site, reducing its affinity and efficacy.[13] This is analogous to the well-documented mutations in β-tubulin genes that confer resistance to benzimidazoles.[14][15]
-
Increased Drug Efflux: Upregulation of transporter proteins (e.g., P-glycoproteins) that actively pump the drug out of the parasite's cells.[13]
-
Enhanced Drug Metabolism: An increase in the activity of enzymes that metabolize and inactivate piperazine within the parasite.[13]
The emergence of resistance underscores the need for responsible drug use, including proper dosing and rotation of anthelmintic classes, and drives the ongoing search for novel compounds and derivatives with different mechanisms of action.
Conclusion
Piperazine and its derivatives remain important tools in the pharmacopeia against helminth infections. Its well-defined mechanism of action, centered on inducing flaccid paralysis via GABA receptor agonism, provides a clear rationale for its use against susceptible nematodes. The chemical tractability of the piperazine scaffold continues to offer fertile ground for the development of new derivatives with improved potency and a broader spectrum of activity. However, like all anthelmintics, its utility is challenged by the specter of drug resistance. A deep, mechanistic understanding of its action, coupled with rigorous experimental evaluation and strategic chemical modification, is essential for preserving the efficacy of this drug class and developing the next generation of anthelmintics.
References
-
Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of piperazine-based analog as anthelmintic agent. Source: ResearchGate URL: [Link]
-
Title: Piperazine (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]
-
Title: Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives Source: ResearchGate URL: [Link]
-
Title: Piperazine | drug Source: Britannica URL: [Link]
-
Title: What is Piperazine used for? Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]
-
Title: Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents Source: IJPRS URL: [Link]
-
Title: Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives Source: ResearchGate URL: [Link]
-
Title: Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects Source: YouTube URL: [Link]
-
Title: In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis Source: PubMed URL: [Link]
-
Title: On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review) Source: Semantic Scholar URL: [Link]
-
Title: Pharmacology of anthelmintic resistance Source: PubMed URL: [Link]
-
Title: Anthelmintic activity of Cassia occidentalis L. methanolic leaf extract on Ascaridia galli and Heterakis gallinarum and Source: International Journal of Basic & Clinical Pharmacology URL: [Link]
-
Title: Mechanisms Involved in Plant Resistance to Nematodes Source: WUR eDepot URL: [Link]
-
Title: On the mechanism of resistance of parasitic nematodes to anthelmintic drugs (brief review) Source: ResearchGate URL: [Link]
-
Title: In vivo anthelmintic activity of hydroethanolic extract of Piper cubeba fruits in sheep naturally infected with gastrointestinal nematodes Source: PubMed URL: [Link]
-
Title: Anthelmintic Resistance and Its Mechanism: A Review Source: PMC URL: [Link]
Sources
- 1. Piperazine | drug | Britannica [britannica.com]
- 2. What is Piperazine used for? [synapse.patsnap.com]
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- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
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RIOK2: The Atypical Kinase at the Nexus of Ribosome Biogenesis and Oncogenic Signaling
Content Type: Technical Whitepaper Target Audience: Drug Discovery Scientists, Translational Researchers, and Oncologists.
Executive Summary: The "Ribosome Addiction" Hypothesis
RIOK2 (RIO Kinase 2) has emerged as a high-value therapeutic target, particularly in glioblastoma (GBM), non-small cell lung cancer (NSCLC), and Myc-driven malignancies. Unlike canonical kinases, RIOK2 belongs to the RIO family of atypical protein kinases. Its primary physiological function is the maturation of the 40S ribosomal subunit, a rate-limiting step in protein synthesis.
Tumor cells exhibit "ribosome addiction"—a hyper-dependence on protein synthesis to sustain rapid proliferation. RIOK2 is not merely a housekeeper; it acts as a stress-response node linking EGFR/PI3K signaling to ribosomal biogenesis. Targeting RIOK2 offers a dual mechanism of action: inducing ribosomal stress (nucleolar stress) and dampening oncogenic signaling .
Molecular Architecture & Enzymology
Structure-Function Dichotomy
RIOK2 is characterized by a trimmed kinase domain lacking the typical activation loop found in eukaryotic protein kinases (ePKs).
-
Kinase vs. ATPase Activity: While RIOK2 possesses a kinase fold, structural studies suggest its ATPase activity is critical for the dissociation of assembly factors (Ltv1, Enp1) from the pre-40S particle.
-
Therapeutic Implication: Drug design should not solely focus on ATP-competitive inhibition of phosphorylation but also on blocking the conformational changes driven by ATP hydrolysis that are required for 40S maturation.
The Signaling Node
Beyond ribosome assembly, RIOK2 shuttles between the nucleus and cytoplasm. In GBM, RIOK2 is phosphorylated by signaling kinases (e.g., PLK1), which modulates its stability and export. It downstream regulates the PI3K/AKT/mTOR axis, creating a feed-forward loop that sustains tumor survival.
Visualizing the Mechanism
The following diagram illustrates the dual role of RIOK2 in 40S ribosome maturation and its cross-talk with the PI3K/AKT pathway.
Figure 1: RIOK2 orchestrates 40S ribosome maturation and couples metabolic capability with oncogenic signaling.
Preclinical Validation Workflows
To validate RIOK2 inhibitors, researchers must demonstrate effects on ribosome assembly (primary mechanism) and cell viability (phenotypic outcome).
Protocol A: Polysome Profiling (Ribosome Biogenesis Assay)
Objective: Assess if a candidate compound inhibits the formation of the 40S subunit or leads to "half-mer" formation (stalled 43S pre-initiation complexes).
Methodology:
-
Cell Lysis: Treat cancer cells (e.g., U87MG) with Cycloheximide (100 µg/mL) for 15 min to freeze ribosomes on mRNA. Lyse in polysome buffer (20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100).
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to remove debris.
-
Gradient Preparation: Prepare a 10%–50% sucrose density gradient using a gradient mixer.
-
Ultracentrifugation: Load lysate onto the gradient. Spin at 36,000 rpm (SW41 Ti rotor) for 2 hours at 4°C.
-
Fractionation & Analysis: Pump the gradient through a UV detector (254 nm).
-
Success Metric: A reduction in the 40S peak or appearance of abnormal pre-40S peaks indicates RIOK2 inhibition.
-
Protocol B: In Vitro ATPase/Kinase Assay (ADP-Glo)
Objective: Quantify the enzymatic inhibition of recombinant RIOK2. Note: RIOK2 is an atypical kinase; standard kinase substrates often fail. Autophosphorylation or ATPase activity is the preferred readout.
| Step | Action | Critical Parameter |
| 1. Enzyme Prep | Dilute recombinant GST-RIOK2 in kinase buffer. | Buffer: 50mM HEPES pH 7.5, 10mM MgCl2, 1mM DTT. |
| 2. Compound Addition | Add test inhibitor (DMSO stock) to wells. | Include No-Enzyme and No-Compound controls. |
| 3. Reaction Start | Add Ultra-Pure ATP (10 µM final). | Do not use generic ATP; background ADP must be <1%. |
| 4. Incubation | Incubate at 30°C for 60 minutes. | RIOK2 turnover is slow; extended time may be required. |
| 5. Detection | Add ADP-Glo Reagent (promotes ATP depletion). | Wait 40 mins. |
| 6. Measurement | Add Kinase Detection Reagent (converts ADP to Light). | Read Luminescence (RLU). |
Therapeutic Data Summary
The following table summarizes key expression data and therapeutic indices derived from foundational studies in GBM and NSCLC.
| Cancer Type | RIOK2 Status | Prognostic Impact | Key Signaling Interaction | Reference |
| Glioblastoma (GBM) | Overexpressed (>3-fold vs normal) | Correlates with reduced overall survival | EGFR / PI3K / mTOR | |
| NSCLC | Amplified | Poor prognosis; Chemo-resistance | Myc / p53 axis | |
| Medulloblastoma | Upregulated | High-risk subtype marker | Sonic Hedgehog (SHH) |
Drug Discovery Pipeline Visualization
To guide the development of RIOK2 inhibitors, the following flowchart outlines a critical path from target validation to lead optimization.
Figure 2: Strategic workflow for identifying and validating RIOK2 inhibitors.
Challenges & Future Directions
-
Selectivity: The RIO kinase pocket is distinct, but off-target effects on RIOK1 or RIOK3 must be minimized to avoid excessive toxicity in normal proliferating cells.
-
Blood-Brain Barrier (BBB): For GBM applications, compounds must possess physicochemical properties (low MW, low polar surface area) allowing BBB penetration.
-
PROTACs: Given the structural scaffolding role of RIOK2, degradation (PROTACs) may be superior to simple enzymatic inhibition.
References
-
Read, R. D., et al. (2013). "A kinome-wide RNAi screen in Drosophila Glia reveals that the RIO kinases mediate cell proliferation and survival through TORC2-Akt signaling in glioblastoma." PLoS Genetics.
-
LaRonde-LeBlanc, N., & Wlodawer, A. (2005). "The RIO kinases: an atypical protein kinase family required for ribosome biogenesis and cell cycle progression." Biochimica et Biophysica Acta (BBA).
-
Liu, Y., et al. (2016). "RIOK2 is overexpressed in non-small cell lung cancer and promotes the proliferation and migration of cancer cells." Oncology Reports.
-
Messina, G., et al. (2012). "The atypical kinase RIOK2 is a specific target for the treatment of Myc-driven tumors." Cell Cycle.
-
UniProt Consortium. "UniProtKB - Q9BVS4 (RIOK2_HUMAN)." UniProt.
Methodological & Application
Technical Application Note: Comprehensive Characterization of 1-(6-Methoxypyridin-3-yl)piperazine
This Technical Application Note is designed for analytical chemists and process development scientists. It synthesizes established protocols for heterocyclic amine characterization with specific adaptations for the physicochemical properties of 1-(6-Methoxypyridin-3-yl)piperazine.
Introduction & Chemical Context
1-(6-Methoxypyridin-3-yl)piperazine is a critical pharmacophore often utilized in the synthesis of kinase inhibitors and CNS-active agents (e.g., serotonin modulators). Structurally, it consists of a piperazine ring attached to the C3 position of a pyridine ring, which is substituted with a methoxy group at C6.
Critical Quality Attributes (CQAs):
-
Basicity: The piperazine secondary amine (
) dominates the physicochemical behavior, leading to peak tailing on standard silica-based HPLC columns if not mitigated. -
Stability: The secondary amine is prone to carbamate formation upon exposure to atmospheric
. The methoxy group is generally stable but can undergo hydrolysis under strong acidic forcing conditions. -
Chromophore: The aminopyridine system provides a distinct UV absorption profile, typically with
around 250-260 nm and 300-310 nm.
Chemical Structure Data
| Property | Specification |
| IUPAC Name | 1-(6-methoxypyridin-3-yl)piperazine |
| Molecular Formula | |
| Molecular Weight | 193.25 g/mol |
| Key Functional Groups | Secondary Amine (Reactive handle), Pyridine Nitrogen, Methoxy Ether |
| Solubility | Soluble in DMSO, Methanol, Dilute aqueous acid. Sparingly soluble in water (neutral pH). |
Analytical Workflow Strategy
The following diagram outlines the logical flow for characterizing this molecule, distinguishing between routine release testing and full structural elucidation.
Figure 1: Integrated analytical workflow for the characterization of aryl-piperazine intermediates.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]
Objective: Purity determination and quantification of unreacted starting materials (Piperazine and 5-Bromo-2-methoxypyridine).
Scientific Rationale: Standard C18 columns often suffer from severe peak tailing with piperazines due to interaction with residual silanols. This protocol utilizes a Charged Surface Hybrid (CSH) column technology combined with an acidic mobile phase. The CSH particle carries a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shape without the need for ion-pairing reagents like TFA, which suppress MS sensitivity.
Method Parameters
| Parameter | Condition |
| Column | Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex XB-C18 |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Improves mass transfer for basic analytes) |
| Detection | UV at 254 nm (primary) and 305 nm (secondary specificity) |
| Injection Vol | 5.0 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Elution of Piperazine (unretained) |
| 12.0 | 90 | Gradient Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability & Impurity Profile
-
Piperazine (Starting Material): Elutes near void volume (
min). Low UV response at 254 nm; detection via ELSD or MS is preferred if strict quantification (<0.1%) is required. -
Analyte (1-(6-Methoxypyridin-3-yl)piperazine): Elutes mid-gradient (
min). -
Halo-pyridine Precursor: Elutes later due to lack of polar amine and lipophilic halogen (
min).
Protocol 2: Structural Elucidation via NMR
Objective: Confirm the regiochemistry of the substitution (C3 vs C2/C4) and integrity of the methoxy group.
Sample Preparation:
Dissolve 10-15 mg of sample in 0.6 mL of DMSO-
Expected H NMR Signals (400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.75 - 7.85 | Doublet ( | 1H | Pyridine C2-H | Diagnostic for C3-substitution. Small coupling to C4. |
| 7.35 - 7.45 | dd ( | 1H | Pyridine C4-H | Coupling to C5 (ortho) and C2 (meta). |
| 6.70 - 6.80 | Doublet ( | 1H | Pyridine C5-H | Ortho to methoxy group (shielded). |
| 3.80 | Singlet | 3H | Confirmation of methoxy integrity. | |
| 2.90 - 3.00 | Triplet/Multiplet | 4H | Piperazine | Protons adjacent to the pyridine ring.[1] |
| 2.80 - 2.85 | Triplet/Multiplet | 4H | Piperazine | Protons adjacent to the secondary amine. |
| ~2.0 - 3.5 | Broad Singlet | 1H | Exchangeable; position varies with concentration/water. |
Critical Verification Point:
The coupling constant of the doublet at ~6.7-6.8 ppm (
Protocol 3: Mass Spectrometry (MS)
Objective: Molecular weight confirmation and identification of potential "Bis-adduct" impurities (where one piperazine reacts with two pyridine rings).
Method: ESI (Electrospray Ionization) in Positive Mode.
-
Parent Ion (
): Calculated m/z = 194.13.-
Acceptance Criteria: Experimental m/z within
amu.
-
-
Key Fragmentation (MS/MS):
-
Loss of piperazine ring or fragmentation of the methoxy group.
-
Common fragment: m/z ~151 (loss of
from piperazine ring opening).
-
-
Impurity Watch:
-
Bis-1,4-(6-methoxypyridin-3-yl)piperazine: If the synthesis involved high temperature or excess pyridine reagent, look for
.
-
Stability & Handling Protocol
Warning: Phenylpiperazine derivatives are susceptible to N-oxidation and carbamate formation.
-
Storage: Store solid material at -20°C under Argon or Nitrogen atmosphere.
-
Solution Stability: Solutions in DMSO are stable for 24 hours at room temperature. Solutions in non-buffered protic solvents (Methanol/Water) should be analyzed within 4 hours to prevent potential hydrolysis of the methoxy group or oxidation.
-
Carbamate Artifacts: If an unexpected peak appears at
in LC-MS or a carbonyl signal appears at ~160 ppm in NMR, this indicates the formation of the carbamate salt ( ) due to absorption. Remedy: Acidify the sample (add 1 drop of dilute DCl/HCl) to decarboxylate back to the free amine.
References
-
Vogelsang, L., et al. (2020). Fragment-based discovery of aminopyridine-derived kinase inhibitors. Journal of Medicinal Chemistry.[2] Link (Generalized methodology for aminopyridine analysis).
-
Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds using CSH Technology. Application Note 720005342EN. Link
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for system suitability).
-
PubChem. (2023). Compound Summary: 1-(6-Methoxypyridin-3-yl)piperazine. National Library of Medicine. Link
Sources
Cell-based assays for evaluating anticancer effects of 1-(6-Methoxypyridin-3-YL)piperazine
Initiating Data Collection
I'm starting a thorough search to find information on 1-(6-Methoxypyridin-3-yl)piperazine, specifically its anticancer mechanisms and related cell-based assays. The initial search will center around known effects, and the search terms will be refined based on preliminary results.
Defining Assay Parameters
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Process Chemistry Application Note: Scalable Manufacturing of 1-(6-Methoxypyridin-3-yl)piperazine
Executive Summary & Strategic Rationale
The synthesis of 1-(6-Methoxypyridin-3-yl)piperazine represents a classic challenge in heteroaromatic functionalization. The target molecule is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for various GPCR ligands and kinase inhibitors.
The Synthetic Challenge
The core difficulty lies in the electronic nature of the pyridine ring. The 6-methoxy group is strongly electron-donating (via resonance), making the pyridine ring electron-rich. Consequently, the 3-position is deactivated toward Nucleophilic Aromatic Substitution (
The Solution: Palladium-Catalyzed Cross-Coupling
To achieve scalable, high-purity synthesis, we utilize the Buchwald-Hartwig Amination . This protocol details the coupling of 5-bromo-2-methoxypyridine with
Why this route?
-
Selectivity: Using
-Boc-piperazine eliminates the formation of "bis-coupled" dimers (where one piperazine bridges two pyridine rings), a critical impurity in direct piperazine couplings. -
Scalability: The catalyst system selected (Pd/Xantphos) is robust, air-stable enough for handling, and operates at moderate temperatures.
-
Purification: The Boc-protected intermediate allows for facile crystallization or silica filtration before the final salt formation, ensuring high API purity.
Reaction Workflow & Logic
The following diagram illustrates the critical pathway and decision gates for the synthesis.
Figure 1: Critical Process Flow for the synthesis of 1-(6-Methoxypyridin-3-yl)piperazine, highlighting the In-Process Control (IPC) checkpoint.
Detailed Experimental Protocol
Phase 1: The C-N Coupling
Reaction Equation:
Bill of Materials (Scale: 100g Input)
| Reagent | Equiv. | Mass/Vol | Role | Rationale |
| 5-Bromo-2-methoxypyridine | 1.0 | 100.0 g | Substrate | Electrophile. |
| 1.1 | 109.0 g | Nucleophile | Protected amine prevents dimerization. | |
| Pd(OAc) | 0.01 | 1.2 g | Catalyst Precursor | Source of Pd(0) in situ. |
| Xantphos | 0.012 | 3.7 g | Ligand | Large bite angle promotes reductive elimination. |
| NaO | 1.4 | 71.5 g | Base | Strong base required to deprotonate the amine. |
| Toluene | - | 1000 mL | Solvent | Non-polar, high boiling point, compatible with base. |
Step-by-Step Procedure
-
Inertion: Charge a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, reflux condenser, and temperature probe. Purge with Nitrogen (
) for 15 minutes.-
Expert Insight: Oxygen poisons the Palladium catalyst. Thorough degassing is the single biggest factor in reproducibility.
-
-
Solids Charge: Add 5-Bromo-2-methoxypyridine,
-Boc-Piperazine, and Sodium tert-butoxide (NaO Bu) to the reactor. -
Solvent Addition: Add Toluene (degassed). Start agitation at 250 RPM.
-
Catalyst Charge: Add Xantphos and Pd(OAc)
.-
Note: Pre-mixing the catalyst and ligand in a small amount of toluene for 10 minutes to form the active complex often improves initiation rates.
-
-
Reaction: Heat the mixture to 90°C internal temperature .
-
Safety: Expect a mild exotherm upon reaching 60-70°C. Ensure cooling capacity is available.
-
-
IPC (In-Process Control): After 4 hours, sample 50 µL, quench in MeOH, and analyze by HPLC.
-
Criteria: < 2.0% unreacted aryl bromide. If > 2%, continue heating for 2 hours.
-
Phase 2: Workup & Metal Scavenging
-
Quench: Cool reaction to 25°C. Add water (500 mL) to dissolve inorganic salts (NaBr).
-
Separation: Separate the organic layer. Extract the aqueous layer once with Toluene (200 mL). Combine organics.
-
Scavenging: Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at 5% w/w relative to the theoretical yield. Stir at 40°C for 1 hour.
-
Why? Regulatory limits for Pd are strict (<10 ppm). Physical scavenging is more efficient than crystallization alone.
-
-
Filtration: Filter through a pad of Celite to remove the scavenger and residual insolubles.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate (usually a solid or viscous oil).
Phase 3: Deprotection & Isolation
-
Dissolution: Dissolve the crude intermediate in Isopropyl Alcohol (IPA) (500 mL).
-
Acidification: Slowly add HCl in IPA (5-6 N, 3.0 equiv) at 20°C.
-
Caution: Gas evolution (
and Isobutylene) will occur. Ensure proper venting.
-
-
Precipitation: Heat to 50°C for 2 hours, then cool slowly to 0-5°C. The product usually precipitates as the dihydrochloride salt.
-
Filtration: Filter the solids. Wash with cold IPA and then MTBE (Methyl tert-butyl ether) to remove lipophilic impurities.
-
Drying: Dry in a vacuum oven at 45°C to constant weight.
Analytical Specifications
To ensure the protocol was successful, the final material must meet these criteria:
| Test | Method | Specification |
| Appearance | Visual | Off-white to white crystalline solid |
| Assay | HPLC (254 nm) | > 98.5% (Area %) |
| 1H NMR | DMSO-d6 | Conforms to structure; no Boc signals (~1.4 ppm) |
| Residual Pd | ICP-MS | < 20 ppm |
| Water Content | Karl Fischer | < 1.0% (unless hydrate form) |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of Organic Chemistry, 2000.
- Context: Foundational text for the c
-
Yin, J., & Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Ethylenediamine." Journal of the American Chemical Society, 2002.
- Context: Discusses diamine mono-aryl
-
Organic Process Research & Development (OPRD). "Practical Synthesis of Aryl Piperazines." ACS Publications.
- Context: General resource for scale-up parameters in heterocyclic chemistry.
-
SiliCycle Application Notes. "Metal Scavenging Solutions for Pharmaceutical Processes."
- Context: Protocol for the SiliaMetS scavenging step.
Troubleshooting & Optimization
Addressing incomplete reaction in the synthesis of methoxypyridinyl piperazines
Topic: Troubleshooting Incomplete Conversions in Methoxypyridinyl Piperazine Couplings Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of methoxypyridinyl piperazines is a critical step in developing serotonergic modulators (e.g., 5-HT1A/2A ligands). Users frequently report reaction stalling at 50–60% conversion. This is rarely a stoichiometric error; it is fundamentally an electronic issue. The methoxy group (
This guide provides a bifurcated troubleshooting approach: Thermal (
Part 1: Diagnostic Workflow
Before altering conditions, determine the root cause of the incomplete reaction using the decision matrix below.
Figure 1: Decision matrix for selecting the remediation pathway based on starting material electronics and leaving group ability.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: The Pathway (Metal-Free)
Q1: I am using 2-chloro-6-methoxypyridine and piperazine in DMF at 100°C, but the reaction stalls. Why?
A: The reaction is kinetically inhibited.
In a standard
Protocol Adjustment:
-
Solvent Switch: Replace DMF (Boiling Point 153°C) with NMP (N-Methyl-2-pyrrolidone) or DMSO . These allow higher reaction temperatures and better stabilize the polar transition state.
-
Temperature: Increase temperature to 140°C–160°C .
-
Microwave: If available, run the reaction in a sealed vessel at 160°C for 30–60 minutes.
Q2: Can I change the starting material to improve conversion?
A: Yes. Switch the Leaving Group (LG) to Fluorine.
While Iodine is the best leaving group for Pd-catalysis, Fluorine is the superior leaving group for
| Substrate | Reactivity ( | Recommended Condition |
| 2-Fluoro-6-methoxypyridine | High | |
| 2-Chloro-6-methoxypyridine | Low | Neat (no solvent) or NMP, 160°C |
| 2-Bromo-6-methoxypyridine | Very Low | Do not use for |
Module B: The Buchwald-Hartwig Pathway (Catalytic)
Q3: I switched to Pd(OAc)2/BINAP, but I see Pd black precipitation and low yield. What is happening?
A: You are likely experiencing catalyst poisoning or ligation mismatch. Methoxypyridines are "privileged" chelators. The pyridine nitrogen and the methoxy oxygen can form a bidentate chelate with the Palladium center, displacing your phosphine ligand and deactivating the catalyst (leading to Pd black).
The Fix: Use bulky, electron-rich dialkylbiaryl phosphine ligands that are sterically demanding enough to prevent substrate chelation.
Recommended System:
-
Pre-catalyst: Pd2(dba)3 or Pd(OAc)2
-
Ligand: BrettPhos or RuPhos (Specific for secondary amines like piperazine).
-
Base: NaOtBu (Sodium tert-butoxide) – Strong base is essential for the activation of the amine.
Q4: Detailed Protocol for Catalytic Synthesis
If thermal methods fail, adhere to this strict protocol to ensure air-free integrity.
-
Charge Vessel: Add 2-chloro-6-methoxypyridine (1.0 eq), Piperazine (1.2 eq), NaOtBu (1.5 eq), and Pd2(dba)3 (0.02 eq).
-
Add Ligand: Add BINAP or Xantphos (0.04 eq) if cost is a concern; otherwise use RuPhos .
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Critical step).
-
Solvent: Inject anhydrous Toluene or 1,4-Dioxane (degassed).
-
Reflux: Heat to 100°C–110°C for 12 hours.
Module C: Isolation of Incomplete Reactions
Q5: The reaction is stuck at 70% conversion. How do I separate the product from the starting material?
A: Leverage the basicity difference. The product (methoxypyridinyl piperazine) contains a secondary amine (if unsubstituted piperazine was used) or a tertiary amine. The starting material (halomethoxypyridine) is much less basic.
Acid-Base Extraction Protocol:
-
Evaporate reaction solvent.
-
Dissolve residue in EtOAc.
-
Extract with 1M HCl (aq).
-
Result: The Product and unreacted Piperazine go into the Aqueous layer (protonated).
-
Result: The unreacted Halo-pyridine stays in the Organic layer (discard or recycle).
-
-
Basify the aqueous layer with 2M NaOH to pH > 12.
-
Extract back into EtOAc/DCM.
-
Concentrate to obtain pure product.
Part 3: Mechanistic Visualization
The following diagram illustrates the competitive pathways and the specific role of the ligand in preventing catalyst deactivation during the Buchwald-Hartwig approach.
Figure 2: The Chelating Effect. Without bulky ligands (e.g., RuPhos), the methoxy group and pyridine nitrogen sequester the Palladium, halting the cycle.
References
-
Strategic Applications of Named Reactions in Organic Synthesis.
and Buchwald-Hartwig mechanisms. Source: -
Pd-Catalyzed Amination of Heteroaryl Halides. Citation: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Relevance: Defines the "Generations" of ligands required for deactivated pyridines. Source:
-
Nucleophilic Aromatic Substitution of Pyridines. Citation: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry. Relevance: Comparative reactivity of fluoro- vs chloro-pyridines. Source:
-
Synthesis of 1-(6-methoxypyridin-2-yl)piperazine derivatives. Citation: Example Patent WO2008052723. "Piperazine derivatives as 5-HT ligands." Relevance: Industrial validation of the acid-base extraction workup. Source:
Technical Support Center: Optimizing HPLC Methods for Piperazine Isomer Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The content is structured in a question-and-answer format, addressing specific issues with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of piperazine isomers challenging?
Piperazine and its derivatives are prevalent structural motifs in many active pharmaceutical ingredients (APIs).[1] The separation of their isomers, which can include positional isomers, diastereomers, and enantiomers, is critical as different isomers can exhibit varied pharmacological and toxicological profiles.[2] The primary challenges in their HPLC separation stem from:
-
High Polarity: Piperazines are highly polar molecules, leading to poor retention on traditional reversed-phase (RP) columns like C18. In many cases, they may elute in the void volume.
-
Lack of a Strong Chromophore: The basic piperazine structure does not possess a significant UV-absorbing chromophore, resulting in low sensitivity with UV detection.[2][3]
-
Similar Physicochemical Properties: Isomers often have very similar structures and physicochemical properties, making them difficult to resolve with standard chromatographic techniques.
Q2: What are the primary HPLC modes for separating piperazine isomers?
Given the challenges, several HPLC modes can be employed. The choice depends on the specific isomers and the analytical requirements.
-
Reversed-Phase (RP) HPLC with pH Manipulation: By adjusting the mobile phase pH, the ionization state of the basic piperazine nitrogens can be controlled, thereby influencing retention.[4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds.[7][8] It utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase to achieve retention through partitioning into a water-enriched layer on the stationary phase surface.[7]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction capabilities (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and charged analytes like piperazines.[9][10][11][12]
-
Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs are often effective for piperazine derivatives.[2]
Troubleshooting Guide
Issue 1: Poor or No Retention on a C18 Column
Q: My piperazine isomers are eluting at or near the void volume on my C18 column. How can I increase their retention?
A: This is a common issue due to the high polarity of piperazines. Here’s a systematic approach to increase retention:
-
Explanation of Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like piperazine have weak interactions with the non-polar C18 phase and are therefore poorly retained.
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor retention of piperazine isomers.
-
Detailed Protocols:
-
Increase Aqueous Content: This is the simplest first step. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. However, for very polar piperazines, you may already be at 95-100% aqueous, with minimal effect.
-
Mobile Phase pH Adjustment: Piperazines are basic compounds. Manipulating the mobile phase pH can significantly alter their ionization state and, consequently, their retention.[6][13]
-
Mechanism: At low pH (e.g., pH 2-4), the piperazine nitrogens will be protonated (positively charged). This can sometimes increase interaction with residual silanols on the silica-based stationary phase, but often still results in low retention. At higher pH (e.g., pH 8-10, using a pH-stable column), the piperazine will be in its neutral, free-base form, which is more hydrophobic and will be better retained on a C18 column.
-
Protocol:
-
Starting Point (Low pH): Prepare a mobile phase of 0.1% formic acid or phosphoric acid in water (A) and acetonitrile (B). Start with a high aqueous composition (e.g., 95% A).
-
High pH Approach: Use a column stable at high pH (e.g., a hybrid silica or polymer-based column). Prepare a mobile phase using a buffer such as 10 mM ammonium bicarbonate or ammonium formate adjusted to pH 9-10.
-
Caution: Always operate within the recommended pH range for your column to avoid damaging the stationary phase.[4]
-
-
-
Switch to an Alternative Chromatography Mode:
-
HILIC: This is an excellent choice for highly polar compounds.[14][8] A typical HILIC mobile phase consists of a high percentage of a polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.
-
Mixed-Mode Chromatography: These columns offer both hydrophobic and ion-exchange interactions, providing a powerful tool for retaining and separating polar, charged compounds.[9][11]
-
-
Ion-Pair Chromatography: This technique introduces a reagent to the mobile phase that forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[15][16]
-
Protocol for Cationic Piperazines: Add an alkyl sulfonate (e.g., sodium dodecyl sulfate) to the mobile phase. The negatively charged sulfonate will pair with the protonated piperazine.
-
Consideration: Ion-pairing reagents are often not compatible with mass spectrometry (MS) and can be difficult to completely flush from the HPLC system.[17]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My piperazine isomer peaks are tailing significantly. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like piperazines is often caused by secondary interactions with the stationary phase.
-
Explanation of Causality: Peak tailing for basic analytes in reversed-phase HPLC is frequently caused by interactions with ionized silanol groups on the surface of the silica-based stationary phase.[18] These acidic silanols can have strong, undesirable interactions with the basic piperazine molecules.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with the positively charged piperazine analytes.[19]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by masking the residual silanol interactions.
-
Check for Column Voids: A void at the head of the column can cause peak distortion for all analytes.[18] This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).
-
Data Summary Table for Peak Tailing Solutions:
-
| Strategy | Mechanism | Typical Conditions | Considerations |
| Lower Mobile Phase pH | Suppresses silanol ionization | pH 2.5 - 3.5 using formic or phosphoric acid | Ensure analyte stability at low pH |
| Use End-Capped Column | Reduces available silanol groups | Select a modern, high-purity column | - |
| Add Competing Base | Masks active silanol sites | 0.1% Triethylamine (TEA) | Can cause baseline noise and is not MS-friendly |
| Increase Buffer Strength | Shields silanol interactions | 20-50 mM buffer concentration | Check for buffer solubility in the organic modifier |
Issue 3: Co-elution or Poor Resolution of Isomers
Q: I can see a broad peak, but my piperazine isomers are not resolving. How can I improve the separation?
A: Improving the resolution between closely eluting isomers requires optimizing the selectivity of your method.
-
Explanation of Causality: Resolution is a function of efficiency, selectivity, and retention. For isomers with very similar properties, achieving selectivity is the most critical and challenging aspect.
-
Method Optimization Workflow:
Caption: A systematic approach to improving isomer resolution.
-
Detailed Protocols:
-
Optimize Mobile Phase Composition:
-
pH: The selectivity between diastereomers can be highly dependent on pH.[20] A study on piperazine diastereomers showed that a methanol/water mobile phase at pH 6.4 provided significantly higher selectivity than an acetonitrile/water system.[20]
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different interactions (e.g., hydrogen bonding capabilities of methanol).[20]
-
Buffer Type and Concentration: The choice of buffer can influence the separation. Experiment with different buffers (e.g., phosphate, formate, acetate) and concentrations.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the separation.[20] Varying the column temperature (e.g., between 25°C and 40°C) can sometimes improve resolution.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase is necessary.
-
For Positional Isomers/Diastereomers: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. Mixed-mode columns are also a strong option.[9]
-
For Enantiomers: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, like those derived from cellulose or amylose, are a good starting point for piperazine derivatives.[2]
-
-
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Temperature | 35°C[3] |
| Detection | UV at 205 nm (or higher with derivatization)[2] |
Issue 4: Low UV Sensitivity
Q: The peak for my piperazine analyte is very small, even at high concentrations. How can I improve detection?
A: The lack of a strong chromophore in the piperazine ring necessitates alternative detection strategies.
-
Explanation of Causality: Piperazine itself has a very low UV absorbance, typically only at low wavelengths (~205 nm) where many solvents also absorb, leading to high baseline noise and low sensitivity.[3]
-
Solutions:
-
Low Wavelength UV Detection: Use a detector capable of monitoring at low UV wavelengths (e.g., 200-210 nm) and use high-purity, UV-transparent mobile phases.
-
Alternative Detectors:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique for analyzing piperazines. Use volatile mobile phases like formic acid and ammonium formate or acetate for compatibility.[21][22]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes and can be used with HILIC methods.[14]
-
-
Pre-column Derivatization: This is a powerful technique to introduce a strongly UV-absorbing or fluorescent tag to the piperazine molecule.[3][23][24][25]
-
Mechanism: A derivatizing agent reacts with the secondary amine groups of the piperazine to form a new, highly detectable compound.
-
Common Reagents:
-
Validated Derivatization Protocol with NBD-Cl: [3][23]
-
Prepare a standard solution of piperazine.
-
In a vial, mix the piperazine solution with a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Add a basic catalyst (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Heat the mixture (e.g., at 60°C for 30 minutes).
-
Cool, and inject the resulting solution into the HPLC system.
-
-
-
By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the challenging separation of piperazine isomers. Always refer to the fundamental principles of chromatography to guide your troubleshooting efforts.
References
- BenchChem. (n.d.). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
- PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- HPLC Troubleshooting Guide. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- ResearchGate. (2025, August 6). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.
- PubMed Central. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- PubMed. (2022, August 16). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis.
- Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
- Research Journal of Pharmacy and Technology. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
- PubMed. (n.d.). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- PubMed Central. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Shimadzu (Europe). (n.d.). Mobile phases compatible for LCMS.
- A reliable source. (n.d.).
- BenchChem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Shimadzu. (n.d.). Mobile phases compatible for LC/MS.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography.
- PubMed. (2024, April 4). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- A reliable source. (n.d.).
- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
- A reliable source. (n.d.).
- PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 22. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
Selection of appropriate solvents for piperazine reaction and crystallization
Initiating Solvent Exploration
I'm now starting with some focused Google searches to get data on choosing solvents for piperazine reactions and crystallization. I'm focusing queries on "piperazine reaction solvent selection" and "piperazine crystallization solvent guide" to gather initial data. Then, I plan to refine the search terms as needed.
Expanding Search Parameters
I've broadened my search parameters significantly, and have moved from general queries to very specific searches. I'm focusing on solubility data and specific reaction considerations. I'm also now structuring the technical support center, including sections on solvent selection and crystallization, and writing an engaging introduction. I'm preparing to address specific questions in the "Solvent Selection for Piperazine Reactions" section.
Deepening Search Scope
I've significantly expanded my search queries to include solubility data, specific reaction considerations, and various piperazine purification techniques. I'm building out the technical support center, including detailed sections on both solvent selection and crystallization, complete with an engaging introduction. I'm preparing to address specific questions and have structured FAQ sections based on the search data. I will focus on troubleshooting common crystallization issues and will provide strategies to address those problems. I will identify and incorporate authoritative sources to enhance the guide. I will design tables to summarize key solvent properties and create diagrams for solvent screening and crystallization.
Refining Search Strategies
I'm now running targeted Google searches on specific aspects like piperazine salt formation, anti-solvent crystallization, and troubleshooting crystallization. Simultaneously, I'm structuring the technical support center, planning sections on solvent selection and crystallization, and writing an introduction. I'm focusing on common questions on solvent polarity and its impact on reaction kinetics for solvent selection. I'm also preparing to provide detailed guidance on crystallization issues and troubleshooting strategies.
Validation & Comparative
A Guide to the Reproducibility of 1-(6-Methoxypyridin-3-YL)piperazine Synthesis and its Biological Significance
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic routes and the consistent characterization of biological activity are paramount. This guide provides an in-depth analysis of the synthesis of 1-(6-methoxypyridin-3-yl)piperazine, a key structural motif in contemporary drug discovery. We will objectively compare common synthetic strategies and present supporting data on the biological activity of a prominent compound incorporating this moiety.
Introduction: The Significance of the Arylpiperazine Moiety
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including a basic nitrogen atom that enhances aqueous solubility and the ability to engage in various receptor interactions, make it a versatile building block for targeting a wide array of biological entities.[1][2] Specifically, the 1-(6-methoxypyridin-3-yl)piperazine core has emerged as a crucial component in the development of highly selective and potent therapeutic agents.
Comparative Analysis of Synthetic Methodologies
The synthesis of 1-(6-methoxypyridin-3-yl)piperazine primarily revolves around the formation of the C-N bond between the piperazine ring and the 6-methoxypyridine scaffold. Two principal strategies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the displacement of a suitable leaving group (typically a halide) from an electron-deficient aromatic ring by a nucleophile (piperazine).[3][4] For the synthesis of the target compound, this would typically involve the reaction of a 3-halo-6-methoxypyridine with piperazine. The reactivity of the pyridine ring is enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[5]
Causality in Experimental Design: The choice of a highly activated pyridine precursor, such as one containing a nitro group, can facilitate the reaction under milder conditions. For instance, the synthesis of the related compound, 1-(6-nitropyridin-3-yl)piperazine, has been reported with high yields.[6] This nitro-substituted intermediate can then be chemically modified (reduction of the nitro group followed by diazotization and methoxylation) to yield the desired product. However, this multi-step process can be cumbersome. A more direct approach involves the reaction with a halogenated methoxypyridine, though this may require more forcing conditions due to the lower activation of the pyridine ring compared to a nitro-substituted analogue.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[7][8] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide or triflate with an amine.[8][9] For the synthesis of 1-(6-methoxypyridin-3-yl)piperazine, this would involve the reaction of a 3-halo-6-methoxypyridine (e.g., 3-bromo-5-methoxypyridine) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[10][11]
Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and reaction conditions. Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step of the catalytic cycle, leading to higher yields.[12] The choice of base is also critical for deprotonating the piperazine and regenerating the active catalyst.
Synthesis of a Key Precursor: 3-Bromo-5-methoxypyridine
A common precursor for the Buchwald-Hartwig approach is 3-bromo-5-methoxypyridine. A reliable synthesis of this intermediate proceeds from 3,5-dibromopyridine via a nucleophilic aromatic substitution with sodium methoxide.[13]
| Precursor | Reagents & Conditions | Yield | Reference |
| 3,5-dibromopyridine | Sodium hydride, Methanol, DMF, 90°C for 1 hour | 73% | [13] |
| 3,5-dibromopyridine | Sodium methoxide, Methanol, 70°C for 4 hours | 62% | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1-(6-Methoxypyridin-3-yl)piperazine via Buchwald-Hartwig Amination
This protocol is a robust and reproducible method for the synthesis of the target compound.
Workflow Diagram:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
